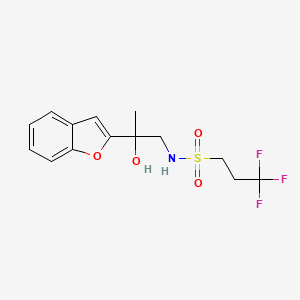

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3,3-trifluoropropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research on sulfonamide derivatives, including N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3,3-trifluoropropane-1-sulfonamide, has demonstrated their potential in antimicrobial applications. A study by Fadda, El-Mekawy, and AbdelAal (2016) revealed that these compounds, particularly those containing pyridyl, quinolyl, and isoquinolyl functional groups, exhibited antimicrobial and antifungal activities against a range of bacteria and fungi, with some compounds showing high activity (Fadda, El-Mekawy, & AbdelAal, 2016).

Chemical Synthesis and Applications in Organic Chemistry

The compound's role in organic synthesis has been explored in various studies. Nadano et al. (2006) described its use in the synthesis of prolines bearing fluorinated one-carbon units, demonstrating its utility in creating complex organic molecules with potential pharmacological applications (Nadano, Iwai, Mori, & Ichikawa, 2006). Additionally, Mackay et al. (2014) utilized the compound in Lewis acid-catalyzed annulations, yielding cyclopentene sulfonamides, which are valuable intermediates in organic synthesis (Mackay, Fıstıkçı, Carris, & Johnson, 2014).

Catalysis and Material Science Applications

The compound has also found applications in catalysis and material science. Shi et al. (2009) demonstrated its use in the green and efficient synthesis of sulfonamides, highlighting its potential in environmentally friendly chemical processes (Shi, Tse, Zhou, Pohl, Radnik, Hübner, Jähnisch, Brückner, & Beller, 2009). In another study, Matsumoto, Higashihara, and Ueda (2009) explored its use in the development of sulfonated poly(ether sulfone)s as proton exchange membranes for fuel cell applications, demonstrating its potential in advanced energy technologies (Matsumoto, Higashihara, & Ueda, 2009).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the study and development of benzofuran derivatives, including “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3,3-trifluoropropane-1-sulfonamide”, may continue to be a promising area of research .

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

It’s known that the bioavailability of benzofuran derivatives can be improved, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .

Action Environment

It’s known that environmental factors can influence the action of benzofuran derivatives .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3,3-trifluoropropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4S/c1-13(19,9-18-23(20,21)7-6-14(15,16)17)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,18-19H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIUARCNNDYDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CCC(F)(F)F)(C1=CC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide](/img/structure/B2714669.png)

![3-(3,4-Dimethylphenyl)sulfonyl-2-imino-1-prop-2-enyl-5-dipyrido[1,2-e:4',3'-f]pyrimidinone](/img/structure/B2714674.png)

![2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2714680.png)

![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2714682.png)